molecular formula C10H10O3 B3024662 Chroman-4-carboxylic Acid CAS No. 20426-80-6

Chroman-4-carboxylic Acid

Cat. No.: B3024662
CAS No.: 20426-80-6
M. Wt: 178.18 g/mol
InChI Key: RGWHTTALQBHDGZ-UHFFFAOYSA-N
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Description

Chroman-4-carboxylic acid is an organic compound that belongs to the class of oxygen-containing heterocycles. It features a chroman ring system, which is a benzene ring fused to a tetrahydropyran ring, with a carboxylic acid functional group at the fourth position.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Chroman-4-carboxylic Acid are largely derived from its chroman-4-one framework. This framework interacts with various enzymes, proteins, and other biomolecules, contributing to its broad spectrum of biological and pharmaceutical activities .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chroman-4-carboxylic acid can be synthesized through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid with trifluoromethanesulfonic acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, visible-light photoredox catalysis has been explored for the synthesis of this compound derivatives, offering a greener and more sustainable approach .

Chemical Reactions Analysis

Types of Reactions: Chroman-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include chroman-4-one derivatives, chroman-4-ol derivatives, and various substituted this compound esters and amides .

Scientific Research Applications

Chroman-4-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Chroman-4-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its role as a versatile building block in synthetic chemistry highlight its importance in research and industrial applications .

Properties

IUPAC Name

3,4-dihydro-2H-chromene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWHTTALQBHDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920844
Record name 3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112605-33-1, 20426-80-6
Record name Chroman-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112605331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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